molecular formula C10H15BN2 B14707160 2-Phenyl-1,3,2-diazaborepane CAS No. 13070-21-8

2-Phenyl-1,3,2-diazaborepane

Cat. No.: B14707160
CAS No.: 13070-21-8
M. Wt: 174.05 g/mol
InChI Key: FPKPKBFXQRBTKE-UHFFFAOYSA-N
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Description

The evidence discusses 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, synthesized via a three-component Biginelli reaction involving:

  • 1,3-Dicarbonyl compounds (e.g., ethyl acetoacetate),
  • 2-Phenyl-1,2,3-triazole-4-carbaldehyde,
  • Urea or thiourea.

Properties

CAS No.

13070-21-8

Molecular Formula

C10H15BN2

Molecular Weight

174.05 g/mol

IUPAC Name

2-phenyl-1,3,2-diazaborepane

InChI

InChI=1S/C10H15BN2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-3,6-7,12-13H,4-5,8-9H2

InChI Key

FPKPKBFXQRBTKE-UHFFFAOYSA-N

Canonical SMILES

B1(NCCCCN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,2-diazaborepane typically involves the reaction of phenylboronic acid with a suitable diazaborepane precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-nitrogen bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-Phenyl-1,3,2-diazaborepane may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,2-diazaborepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted diazaborepane derivatives. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

2-Phenyl-1,3,2-diazaborepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,2-diazaborepane involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This property makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Key Features :

  • Catalyzed by samarium perchlorate (Sm(ClO₄)₃) under ultrasound irradiation.
  • Advantages over conventional methods: 80–90% yields, 20–40-minute reaction times, and mild conditions (75–80°C in ethanol) .

Comparison with Analogous Compounds

The evidence compares the synthesized triazole-dihydropyrimidinones to classical dihydropyrimidinones (DHPMs) and their thio-derivatives:

Property Triazole-DHPMs (This Work) Classical DHPMs
Synthetic Method Ultrasound + Sm(ClO₄)₃ catalysis Conventional heating (e.g., HCl)
Reaction Time 20–40 minutes 6–24 hours
Yield 80–90% 50–70%
Functionalization Triazole moiety enhances bioactivity Limited structural diversity
Catalyst Efficiency Sm(ClO₄)₃ (0.1 molar ratio) High acid concentrations required

Key Findings :

  • The triazole moiety introduces enhanced biological activity (e.g., antimicrobial, anticancer) compared to non-functionalized DHPMs .
  • Ultrasound irradiation reduces reaction times by ~90% and improves yields by ~20% versus traditional methods .

Critical Limitations of the Evidence

Compound Mismatch: No data on 2-Phenyl-1,3,2-diazaborepane (a boron-nitrogen heterocycle) is provided.

Scope Restriction: Evidence focuses solely on triazole-dihydropyrimidinones, which are unrelated to diazaborepanes in structure or application.

Source Uniformity : All references derive from a single 2010 study in Molecules (ID 1–4), limiting diversity.

Recommendations for Further Inquiry

To address the original query, consult authoritative sources on boron-nitrogen heterocycles, such as:

  • Chemical Reviews : Comparative studies on diazaborines/diazaborepanes.
  • Inorganic Chemistry: Boron-containing heterocycle syntheses.
  • ACS Catalysis : Catalytic applications of diazaborepanes.

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